molecular formula C14H13NO4 B2909485 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid CAS No. 353484-21-6

3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid

Cat. No. B2909485
CAS RN: 353484-21-6
M. Wt: 259.261
InChI Key: RKSORIGFRQYENG-UHFFFAOYSA-N
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Description

“3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid” is a chemical compound with the molecular formula C13H13NO2 . It’s part of a class of compounds known as cyclopentaquinolines .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR and X-Ray crystallography . The exact structure would depend on the specific substituents present in the compound.


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 406.5±45.0 °C at 760 mmHg, and a flash point of 199.7±28.7 °C . It has 3 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Cyclopenta[c]quinoline Derivatives

    The compound and its derivatives have been synthesized through acid-catalyzed cyclocondensation, showing potential in the field of organic chemistry and materials science (Tolstikov et al., 2014).

  • Formation of Ozonides

    Ozonation of certain derivatives leads to stable ozonides with specific configurations, indicating potential applications in the study of organic reactions and molecular structures (Tolstikov et al., 2011).

Biological Activity and Pharmacological Potential

  • Neurotropic Activity

    Studies have explored the neurotropic activity of substituted derivatives, indicating potential applications in neuroscience and pharmacology (Krainova et al., 2009).

  • Anticancer Applications

    Novel compounds derived from cyclopenta[c]quinoline have been investigated for their potential anti-breast cancer activity, suggesting a role in cancer research and therapy (Marcos et al., 2021).

  • Allosteric Modulation of Nicotinic Acetylcholine Receptors

    Some derivatives have been studied as allosteric modulators of nicotinic acetylcholine receptors, which is significant for understanding neuroreceptor dynamics and developing neurological drugs (Gill et al., 2012).

Material Science and Engineering Applications

  • Development of Luminescent Materials: Derivatives exhibiting luminescent properties could have potential applications in the development of new materials for electronic and photonic devices (Xu et al., 2003).

Mechanism of Action

Target of Action

The primary targets of 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid are currently unknown. This compound is a unique chemical provided by Sigma-Aldrich for early discovery researchers . More research is needed to identify its specific targets and their roles.

Pharmacokinetics

These properties are crucial for understanding the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects can range from changes in cell morphology and function to alterations in the expression of genes. More research is needed to elucidate the specific effects of this compound .

properties

IUPAC Name

3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c16-13(17)7-4-5-11-10(6-7)8-2-1-3-9(8)12(15-11)14(18)19/h1-2,4-6,8-9,12,15H,3H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSORIGFRQYENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid

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